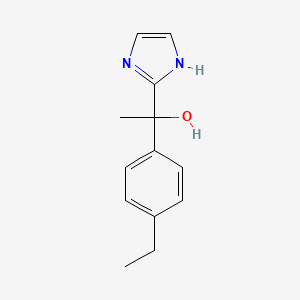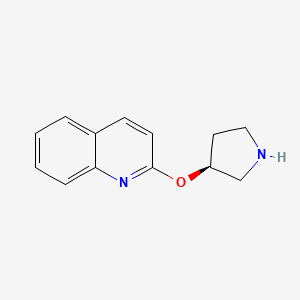
S 2-(Pyrrolidin-3-yloxy)-quinoline
Übersicht
Beschreibung
S 2-(Pyrrolidin-3-yloxy)-quinoline is a chemical compound with the following properties:
- Chemical Formula : C<sub>9</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O
- Molecular Weight : 237.13 g/mol
- CAS Number : 1029715-21-6
- Synonyms : (S)-2-(Pyrrolidin-3-yloxy)-pyridine dihydrochloride, (S)-2-(3-Pyrrolidinyloxy)pyridine dihydrochloride
Synthesis Analysis
The synthesis of S 2-(Pyrrolidin-3-yloxy)-quinoline involves the following steps (please refer to relevant papers for detailed procedures):
- Starting Materials : Quinoline derivatives and pyrrolidine.
- Reaction : The pyrrolidine moiety is attached to the quinoline ring via an oxygen atom.
- Chirality : The compound exists in an enantiomeric form, with the (S)-configuration.
Molecular Structure Analysis
The molecular structure of S 2-(Pyrrolidin-3-yloxy)-quinoline consists of a quinoline core with a pyrrolidine group attached. The stereochemistry plays a crucial role in its biological activity.
Chemical Reactions Analysis
S 2-(Pyrrolidin-3-yloxy)-quinoline may participate in various chemical reactions, including:
- Substitution Reactions : The pyrrolidine oxygen may undergo nucleophilic substitution reactions.
- Cyclization Reactions : The quinoline ring can participate in cyclization reactions to form more complex structures.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the melting point.
- Stability : Assess stability under various conditions (light, temperature, etc.).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider its impact on the environment.
Zukünftige Richtungen
Research avenues for S 2-(Pyrrolidin-3-yloxy)-quinoline :
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Please consult relevant scientific literature for in-depth details and experimental findings. If you need further information, feel free to ask!
Eigenschaften
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S 2-(Pyrrolidin-3-yloxy)-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)
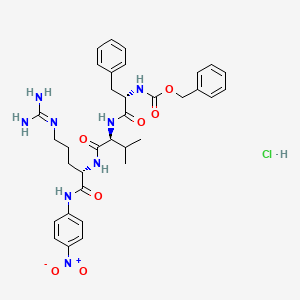
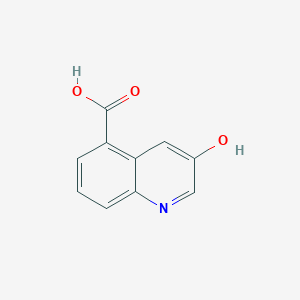
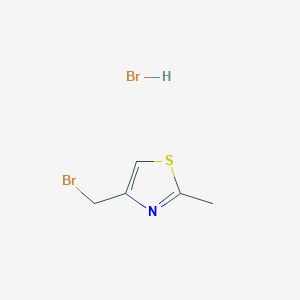
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
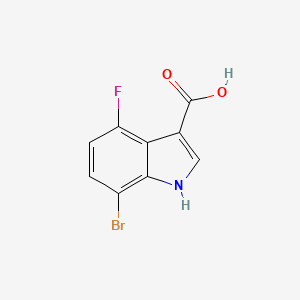

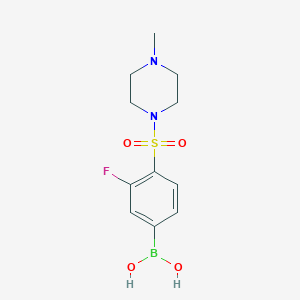
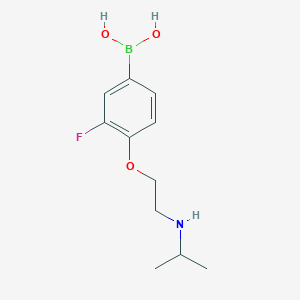
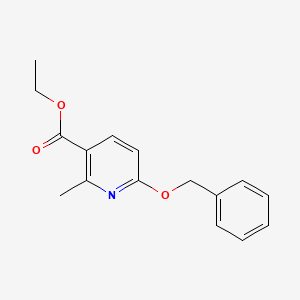
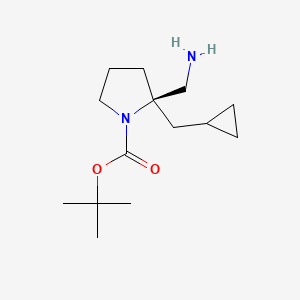
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
